Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
This compound (CAS: 1373028-07-9) is a spirocyclic derivative featuring a tert-butyl carboxylate group, an iodomethyl substituent at position 1, a ketone at position 3, and a 2-oxa-8-aza bicyclic framework. Its structure enables diverse reactivity, particularly in cross-coupling and substitution reactions, making it valuable in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-11(17)19-10(14)9-15/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSZWEPBBFKRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the iodomethyl group. The reaction conditions often require the use of strong bases and iodinating agents. For example, the reaction may involve the use of sodium hydride (NaH) as a base and iodomethane (CH3I) as the iodinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the oxazolidine ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit promising anticancer properties. The spirocyclic structure is known to enhance bioactivity by providing a unique three-dimensional conformation that can interact effectively with biological targets.
Case Study:
A study evaluated the anticancer effects of derivatives of spiro compounds, revealing that modifications at the carboxylate position could lead to enhanced cytotoxicity against various cancer cell lines. This suggests that this compound might serve as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains. The presence of iodine in the structure enhances its reactivity and potential interaction with microbial targets.
Case Study:
Research demonstrated that similar iodinated spiro compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can undergo various transformations, including nucleophilic substitutions and cycloadditions.
Table 1: Synthetic Transformations of this compound
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Aqueous NaOH, room temperature | Hydroxylated derivatives |
| Cycloaddition | UV light, presence of dienophiles | New bicyclic structures |
| Reduction | LiAlH4 in dry ether | Alcohol derivatives |
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Case Study:
Incorporation of spiro compounds into polyurethanes has shown improved elasticity and resilience under stress, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism by which tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the functional groups present.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with analogous spirocyclic compounds:
Pharmacological and Industrial Relevance
- Drug Discovery : The iodomethyl group in the target compound is pivotal for creating covalent inhibitors (e.g., DDR1 inhibitors in ) or radiopharmaceuticals .
- Building Blocks : Simpler analogs like tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5) serve as intermediates for spirocyclic proline derivatives in peptide synthesis .
Biological Activity
Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2138294-99-0 |
| Molecular Formula | C14H22INO4 |
| Molecular Weight | 395.23 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar spiro compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Properties : Some studies indicate that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Analgesic Effects : Preliminary studies suggest that this compound may act as a pain reliever, potentially through modulation of pain pathways in the nervous system.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that spiro compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action (Reference: ).
- Inflammation Inhibition : Research published in a pharmacological journal showed that similar spiro compounds reduced inflammation markers in animal models, suggesting their utility in inflammatory diseases (Reference: ).
- Pain Management : A patent application highlighted the analgesic properties of related compounds, proposing their use in formulations for chronic pain management (Reference: ).
Potential Applications
Given its biological activities, this compound may find applications in:
- Pharmaceutical Development : As an antimicrobial or anti-inflammatory agent.
- Pain Relief Formulations : For chronic pain management therapies.
- Cosmetic Products : Due to its potential antioxidant properties.
Q & A
Q. What are the optimized synthetic routes for tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
Methodological Answer: The compound is synthesized via multi-step protocols involving spirocyclic intermediates. Key steps include:
- Oxo-spirocycle formation : Cyclization of precursors (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one) using Boc-protection (di-tert-butyl dicarbonate, triethylamine) in dry dichloromethane .
- Iodomethyl introduction : Reaction of hydroxyl intermediates with trimethylsilyl cyanide and boron trifluoride etherate at -78°C, followed by iodine substitution .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural conformation of this spirocyclic compound validated?
Methodological Answer:
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
Q. What role does the iodomethyl group play in downstream reactivity?
Methodological Answer: The iodomethyl group serves as a versatile electrophile for:
- Cross-coupling reactions : Suzuki-Miyaura couplings (Pd catalysts) to introduce aryl/heteroaryl groups .
- Nucleophilic substitutions : Replacement with amines/thiols for functionalized analogs .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Q. What computational strategies model the compound’s reactivity in catalytic systems?
Methodological Answer:
Q. How can enantiomeric purity be improved during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during spirocycle formation .
- Kinetic resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., KR >90% ee) .
Q. What are the challenges in scaling up the synthesis while maintaining yield?
Methodological Answer:
- Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide formation) .
- Catalyst loading : Optimize Pd concentrations (0.5–1 mol%) to minimize costs in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
